Monomethyl Glutarate: A Technical Guide on its Biological Context
Monomethyl Glutarate: A Technical Guide on its Biological Context
For Researchers, Scientists, and Drug Development Professionals
Abstract
Monomethyl glutarate is a dicarboxylic acid monoester that has been identified as a human urinary metabolite.[1][2][3] While its presence in human biological fluids is established, a specific, active biological role for monomethyl glutarate itself remains largely uncharacterized in scientific literature. Often confused with the therapeutically significant monomethyl fumarate (B1241708), the active metabolite of the multiple sclerosis drug dimethyl fumarate, monomethyl glutarate's direct effects on cellular signaling and metabolic pathways are not well-documented. This guide provides a comprehensive overview of the current knowledge on monomethyl glutarate, including its chemical properties and synthesis. Crucially, this document also explores the well-defined biological roles of its parent compound, glutarate, to provide a relevant biological context. This technical guide aims to clarify the existing data and highlight areas for future research into the potential biological significance of monomethyl glutarate.
Introduction: Distinguishing Monomethyl Glutarate
Monomethyl glutarate (5-methoxy-5-oxopentanoic acid) is the monomethyl ester of glutaric acid.[1] It is essential to distinguish it from monomethyl fumarate , a structurally different molecule that is the active metabolite of the immunomodulatory drug dimethyl fumarate used in the treatment of multiple sclerosis and psoriasis.[4] The significant body of research on the therapeutic effects of monomethyl fumarate, including its impact on the Nrf2 pathway, is not applicable to monomethyl glutarate.
Monomethyl glutarate is primarily known as a human urinary metabolite, indicating its presence in human metabolic pathways.[5][6] However, beyond its identification in metabolomic studies, there is a notable lack of in-depth research into its specific biological functions.
Physicochemical Properties of Monomethyl Glutarate
A summary of the key physicochemical properties of monomethyl glutarate is presented in Table 1. This data is essential for designing and interpreting experimental studies.
| Property | Value | Reference(s) |
| Molecular Formula | C6H10O4 | |
| Molecular Weight | 146.14 g/mol | |
| CAS Number | 1501-27-5 | |
| Appearance | Liquid | |
| Boiling Point | 150-151 °C at 10 mmHg | |
| Density | 1.169 g/mL at 25 °C | |
| Refractive Index | n20/D 1.438 | |
| Flash Point | 110 °C (closed cup) |
The Biological Role of Glutarate: A Proxy for Understanding Monomethyl Glutarate's Context
Given the limited information on monomethyl glutarate, examining the biological role of its parent compound, glutarate, provides the most relevant biological context. Glutarate is an intermediate in the catabolism of the amino acids lysine (B10760008) and tryptophan.[7]
Metabolic Pathways of Glutarate
Glutarate's metabolic pathway is primarily mitochondrial. Glutaryl-CoA, derived from lysine and tryptophan breakdown, is converted to crotonyl-CoA by the enzyme glutaryl-CoA dehydrogenase (GCDH).[7] A deficiency in this enzyme leads to the genetic disorder Glutaric Aciduria Type 1, characterized by the accumulation of glutarate and 3-hydroxyglutarate.[8] Glutarate itself can be formed from glutaryl-CoA.[7] The conversion of glutarate to glutaryl-CoA is mediated by succinyl-CoA:glutarate-CoA transferase.[7]
Glutarate's Influence on T-Cell Function
Recent research has highlighted a significant immunomodulatory role for glutarate. It has been shown to regulate the function and differentiation of CD8+ T cells.[7] The proposed mechanisms for this include:
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Inhibition of α-ketoglutarate-dependent dioxygenases (αKGDDs): Glutarate can act as a competitive inhibitor of these enzymes, which play crucial roles in epigenetic regulation.[7]
-
Glutarylation of Pyruvate (B1213749) Dehydrogenase: Glutarate can lead to the post-translational modification of the E2 subunit of the pyruvate dehydrogenase complex, thereby regulating T-cell metabolism.[7]
Administration of a cell-permeable form of glutarate (diethyl glutarate) has been shown to enhance the cytotoxicity of CD8+ T cells against target cells and reduce tumor growth in preclinical models.[7]
Synthesis and Detection of Monomethyl Glutarate
Experimental Protocol for Synthesis
Monomethyl glutarate can be synthesized by the reaction of glutaric anhydride (B1165640) with sodium methoxide (B1231860) at low temperatures. This method is reported to have high purity and yield, avoiding the formation of the diester byproduct.[9]
Materials:
-
Glutaric anhydride
-
Sodium methoxide
-
Anhydrous dichloromethane (B109758)
-
Hydrochloric acid solution
-
Magnesium sulfate
Procedure:
-
A suspension of sodium methoxide in anhydrous dichloromethane is prepared in a reaction vessel and cooled to between 0°C and -20°C.[9]
-
A solution of glutaric anhydride in anhydrous dichloromethane is prepared in a separate vessel and cooled to the same temperature.[9]
-
The glutaric anhydride solution is added dropwise to the sodium methoxide suspension over 0.5-1.0 hours.[9]
-
After the addition is complete, the reaction is kept at the same temperature for a period of time before a hydrochloric acid solution is added dropwise to adjust the pH to 2.0-2.5.[9]
-
The layers are separated, and the aqueous layer is extracted with dichloromethane.[9]
-
The combined organic layers are dried over magnesium sulfate, and the solvent is removed to yield monomethyl glutarate.[9]
Detection in Human Urine
Monomethyl glutarate has been detected and quantified in human urine using nuclear magnetic resonance (NMR) spectroscopy and gas chromatography-mass spectrometry (GC-MS).[6] These analytical techniques are standard in metabolomics studies and can be used to measure the levels of monomethyl glutarate in biological samples. A protocol for the analysis of a related compound, 3-methylglutaric acid, in urine by GC-MS involves liquid-liquid extraction and chemical derivatization.[10]
Toxicology and Safety
There is limited specific toxicological data available for monomethyl glutarate. General GHS hazard statements indicate that it may cause skin and serious eye irritation.[2] For l-monomenthyl glutarate, a structurally related flavoring agent, the Joint FAO/WHO Expert Committee on Food Additives (JECFA) concluded no safety concern at current levels of intake when used as a flavoring agent.[11] However, this assessment is not directly transferable to monomethyl glutarate.
Conclusion and Future Directions
Monomethyl glutarate is a known human metabolite whose specific biological role is yet to be elucidated. The current body of scientific literature does not attribute any specific signaling or regulatory functions to this molecule. The biological activity of its parent compound, glutarate, particularly its emerging role in immunomodulation, suggests that the metabolic pathway of which monomethyl glutarate is a part may have significant physiological relevance.
Future research should focus on:
-
Determining the specific enzymatic pathways responsible for the methylation of glutarate to monomethyl glutarate and its demethylation.
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Investigating the potential biological activity of monomethyl glutarate in various cell types, particularly immune cells, to see if it shares any of the immunomodulatory properties of glutarate.
-
Quantifying the levels of monomethyl glutarate in various disease states to ascertain if it has potential as a biomarker.
Clarifying the biological role of monomethyl glutarate will provide a more complete understanding of the metabolic network it belongs to and could uncover novel biological functions.
References
- 1. α-Ketoglutaric acid - Wikipedia [en.wikipedia.org]
- 2. Monomethyl glutarate | C6H10O4 | CID 73917 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Effects of monomethylfumarate on human granulocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. hmdb.ca [hmdb.ca]
- 6. journals.plos.org [journals.plos.org]
- 7. Glutarate regulates T cell metabolism and anti-tumour immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Diagnosis of glutaric aciduria type 1 by measuring 3-hydroxyglutaric acid in dried urine spots by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CN101333165B - Method for synthesizing monomethyl glutarate - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
- 11. l-Monomenthyl glutarate | C15H26O4 | CID 24752885 - PubChem [pubchem.ncbi.nlm.nih.gov]
